N-Acetyl-Phe-Octreotide is a modified peptide derived from octreotide, a synthetic analog of somatostatin. This compound features an N-acetylated phenylalanine residue, which enhances its pharmacological properties. Octreotide itself is widely used in clinical settings for the treatment of acromegaly and certain neuroendocrine tumors due to its ability to inhibit growth hormone and other hormone secretions.
N-Acetyl-Phe-Octreotide can be synthesized through various chemical methods, primarily involving solid-phase peptide synthesis and modifications of the octreotide structure. The compound is also available as a reference standard from sources such as the United States Pharmacopeia.
N-Acetyl-Phe-Octreotide falls under the category of peptide therapeutics, specifically classified as a somatostatin analog. It is recognized for its role in modulating endocrine functions and has applications in both therapeutic and diagnostic contexts.
The synthesis of N-Acetyl-Phe-Octreotide typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The N-acetylation of phenylalanine can be achieved through acetylation reactions using acetic anhydride or acetyl chloride.
N-Acetyl-Phe-Octreotide maintains the core structure of octreotide but includes an acetyl group on the phenylalanine side chain. The molecular formula is CHNOS, with a molecular weight of approximately 786.0 g/mol.
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence of the acetyl group and the integrity of the peptide backbone .
N-Acetyl-Phe-Octreotide can undergo various chemical reactions, including:
The stability and reactivity of N-Acetyl-Phe-Octreotide are influenced by its acyclic structure and functional groups, making it suitable for various biochemical applications .
N-Acetyl-Phe-Octreotide functions primarily by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This interaction inhibits adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels and reduced secretion of hormones like growth hormone and insulin.
Research indicates that modifications like N-acetylation can enhance receptor affinity and selectivity compared to unmodified octreotide, potentially improving therapeutic efficacy in treating hormone-secreting tumors .
Relevant analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess purity and confirm structural integrity during characterization .
N-Acetyl-Phe-Octreotide has several applications:
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing N-Acetyl-Phe-Octreotide and related analogues. The process initiates with the anchoring of the C-terminal threoninol (Throl) to Wang or Rink-amide resins via esterification, enabling stepwise elongation of the octreotide sequence (H-DPhe-Cys-Phe-DTrp-Lys-Thr-Cys-Throl) [2] [5]. Recent advances include Sustainable Ultrasound-Assisted SPPS (SUS-SPPS), which integrates low-frequency ultrasound to enhance coupling efficiency. This method reduces solvent consumption by 83–88%, shortens reaction times by 50%, and accommodates "difficult sequences" by minimizing chain aggregation [6]. For industrial-scale production (>1 kg), optimized protocols use Cl-Trt resin and dichloromethane (DCM)/dimethylformamide (DMF) solvent systems, achieving >95% stepwise coupling yields while suppressing epimerization [2] [5]. Post-assembly, peptides are cleaved using TFA:water:triisopropylsilane (95:2.5:2.5), preserving side-chain protections for subsequent modifications [5].
Table 1: Resin Systems for SPPS of Octreotide Analogues
Resin Type | Anchoring Group | Solvent System | Coupling Yield |
---|---|---|---|
Wang | Hydroxyl | DCM/DMF (1:1) | 92–95% |
Rink-amide | Amide | DMF | 94–97% |
Cl-Trt | Chloride | DCM/MeOH (9:1) | >98% |
2-Chlorotrityl | Chloride | DCM | >97% |
Orthogonal protection schemes are critical for synthesizing complex octreotide scaffolds:
N-Acetylation is performed post-SPPS to block the N-terminus, enhancing metabolic stability. Two approaches dominate:
Directed disulfide bonding (Cys²–Cys⁷) is achieved through:
Table 2: Disulfide Bond Formation Methods
Method | Conditions | Reaction Time | Yield | Key Impurities |
---|---|---|---|---|
Iodine oxidation | 0.1M I₂, 80% MeOH, RT | 30 min | >90% | Methionine sulfoxide |
DMSO oxidation | 5% DMSO, 0.1M NH₄HCO₃, pH 8.5 | 24–48 h | 70–80% | Dimers |
Air oxidation | 0.01M NaOH, 25°C | 72 h | 60–70% | Trisulfides |
Enzyme catalysis | Microsomal enzymes, GSH/GSSG buffer | 2–4 h | 85% | None |
Crude N-Acetyl-Phe-Octreotide contains deletion sequences, acetylated isomers, and oxidation byproducts. Purification leverages:
%Bₑ = t′ᵣ × (ΔB/tG) + %Bᵢ
Where t′ᵣ = adjusted retention time, ΔB = gradient range, tG = gradient time. SPE reduces solvent use by 40% vs. HPLC while achieving >96% purity [7].Final products are isolated as trifluoroacetate salts (confirmed by ¹⁹F-NMR) and lyophilized. USP standards require <0.5% single impurities and <2.0% total impurities [9].
Table 3: Purification Performance Metrics
Technique | Purity | Yield | Solvent Consumption (L/g) | Key Applications |
---|---|---|---|---|
RP-HPLC | >99.5% | 35–40% | 8–10 | Analytical standards |
RP-SPE | >96% | 37% | 4–5 | Bulk intermediates |
Ion-exchange | >95% | 30% | 12–15 | Salt-sensitive peptides |
Hydrophilic interaction | >92% | 28% | 6–8 | Polar analogues |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: